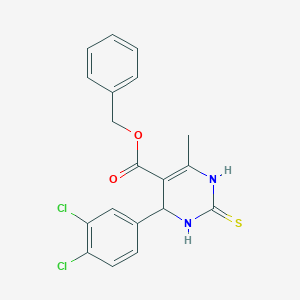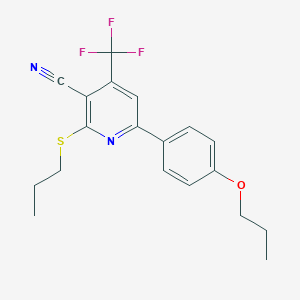![molecular formula C17H16Cl2FN3OS2 B384039 3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide](/img/structure/B384039.png)
3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a thiadiazole ring, and a dichlorovinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. This intermediate can be synthesized by reacting permethric acid with phosgene in the presence of a catalyst at 80-90°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, solvents like dichloromethane or toluene, and catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3-(2,2-dichlorovinyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular functions. The pathways involved can include inhibition of acetylcholinesterase or interference with DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cypermethrin: A pyrethroid insecticide with a similar cyclopropane structure.
Permethrin: Another pyrethroid used in pest control.
Transfluthrin: A fast-acting insecticide with a similar
Eigenschaften
Molekularformel |
C17H16Cl2FN3OS2 |
|---|---|
Molekulargewicht |
432.4g/mol |
IUPAC-Name |
3-(2,2-dichloroethenyl)-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H16Cl2FN3OS2/c1-17(2)11(7-12(18)19)13(17)14(24)21-15-22-23-16(26-15)25-8-9-3-5-10(20)6-4-9/h3-7,11,13H,8H2,1-2H3,(H,21,22,24) |
InChI-Schlüssel |
HGULZIZJVDBRTI-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)C=C(Cl)Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B383958.png)
![Allyl 4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B383959.png)
![2-methylpropyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383964.png)

![ethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383968.png)
![2-methylpropyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383969.png)

![methyl 8-methyl-6-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B383972.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(4-propoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B383974.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-(4-propoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B383975.png)
![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B383976.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383977.png)
![(4E)-5-(2-ethoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B383978.png)
![methyl 2-[2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383979.png)
